molecular formula C18H24N2O4S B1198010 Bis(2-phenylcyclopropylammonium) sulphate CAS No. 3548-91-2

Bis(2-phenylcyclopropylammonium) sulphate

Cat. No. B1198010
CAS RN: 3548-91-2
M. Wt: 364.5 g/mol
InChI Key: BKPRVQDIOGQWTG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tranylcypromine Sulfate is the sulfate salt form of tranylcypromine, an orally bioavailable, nonselective, irreversible, non-hydrazine inhibitor of both monoamine oxidase (MAO) and lysine-specific demethylase 1 (LSD1/BHC110), with antidepressant and anxiolytic activities, and potential antineoplastic activities. Upon oral administration, tranylcypromine exerts its antidepressant and anxiolytic effects through the inhibition of MAO, an enzyme that catalyzes the breakdown of the monoamine neurotransmitters serotonin, norepinephrine, epinephrine and dopamine. This increases the concentrations and activity of these neurotransmitters. Tranylcypromine exerts its antineoplastic effect through the inhibition of LSD1. Inhibition of LSD1 prevents the transcription of LSD1 target genes. LSD1, a flavin-dependent monoamine oxidoreductase and a histone demethylase, is upregulated in a variety of cancers and plays a key role in tumor cell proliferation, migration, and invasion.
A propylamine formed from the cyclization of the side chain of amphetamine. This monoamine oxidase inhibitor is effective in the treatment of major depression, dysthymic disorder, and atypical depression. It also is useful in panic and phobic disorders. (From AMA Drug Evaluations Annual, 1994, p311)

Scientific Research Applications

Structural and Conformational Insights

  • Conformational Analysis and Weak Interactions: Bis[2-(1H-benzimidazol-2-yl)phenyl]disulfide derivatives, which are structurally similar to Bis(2-phenylcyclopropylammonium) sulphate, exhibit interesting conformational behaviors due to weak sulfur interactions and hydrogen bonds. These conformations are influenced by factors like nitrogen protonation, resulting in folded or semi-folded structures supported by π−π stacking and hydrogen bonds (Esparza-Ruiz et al., 2007).

Catalytic and Chemical Properties

  • Role in Catalysts: Bis-NHC-palladium complexes, which share some structural features with Bis(2-phenylcyclopropylammonium) sulphate, are utilized in Suzuki−Miyaura cross-coupling reactions. These complexes display varied catalytic activities based on their ligand coordination forms, highlighting the importance of structural configuration for catalytic efficiency (Godoy et al., 2011).

Sensing and Adsorption Applications

  • Selective Sensing of Sulfate: A bis(cyclopeptide) related to Bis(2-phenylcyclopropylammonium) sulphate has been developed for the selective sensing of sulfate in aqueous solutions. This compound uniquely quenches fluorescence in the presence of sulfate, demonstrating potential for environmental monitoring applications (Reyheller & Kubik, 2007).
  • Desulfurization Potential: Compounds structurally akin to Bis(2-phenylcyclopropylammonium) sulphate have been explored for their ability to adsorb sulfur compounds from fuels, offering a method for desulfurization. This process involves the use of ionic liquids, and highlights the potential for these compounds in industrial applications related to fuel purification (Cai, Song, & Liang, 2015).

Biomedical and Environmental Relevance

  • Heavy Metal Sorption: Microspheres created using a compound similar to Bis(2-phenylcyclopropylammonium) sulphate have shown high efficiency in removing heavy metal ions from aqueous solutions. The study underscores the potential for these compounds in water treatment and environmental remediation (Podkościelna, 2013).
  • Bioremediation of Environmental Pollutants: Laccase enzymes, in combination with compounds structurally related to Bis(2-phenylcyclopropylammonium) sulphate, have been utilized in the bioremediation of Bisphenol A, an environmental pollutant. This highlights the role these compounds can play in addressing pollution and environmental challenges (Chhaya & Gupte, 2013).

properties

IUPAC Name

2-phenylcyclopropan-1-amine;sulfuric acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C9H11N.H2O4S/c2*10-9-6-8(9)7-4-2-1-3-5-7;1-5(2,3)4/h2*1-5,8-9H,6,10H2;(H2,1,2,3,4)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKPRVQDIOGQWTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1N)C2=CC=CC=C2.C1C(C1N)C2=CC=CC=C2.OS(=O)(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bis(2-phenylcyclopropylammonium) sulphate

CAS RN

3548-91-2, 13492-01-8
Record name Bis(2-phenylcyclopropylammonium) sulphate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003548912
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Bis(2-phenylcyclopropylammonium) sulphate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.020.547
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Tranylcypromine sulphate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.033.446
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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